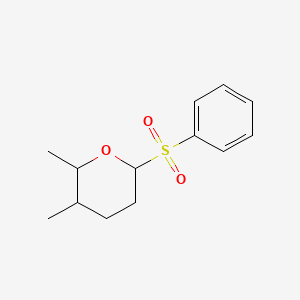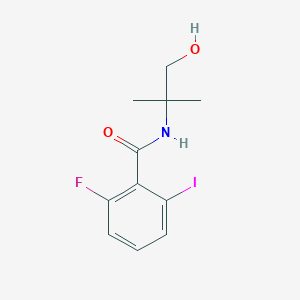
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is a chemical compound with the molecular formula C11H14FNO2. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and an iodine atom attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Iodination: The iodine atom is introduced using an iodinating reagent like iodine monochloride (ICl).
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the iodine atom using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in binding to target proteins or enzymes, affecting their activity. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the fluorine atom, affecting its binding affinity to certain targets.
2-Fluoro-6-iodobenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
Uniqueness
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, along with a hydroxy group. This combination of functional groups provides a distinct reactivity profile and binding properties, making it valuable in various research applications.
Propriétés
Numéro CAS |
111771-14-3 |
|---|---|
Formule moléculaire |
C11H13FINO2 |
Poids moléculaire |
337.13 g/mol |
Nom IUPAC |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16) |
Clé InChI |
YEUFASFKUOOGBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NC(=O)C1=C(C=CC=C1I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


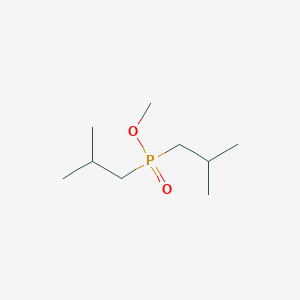
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)

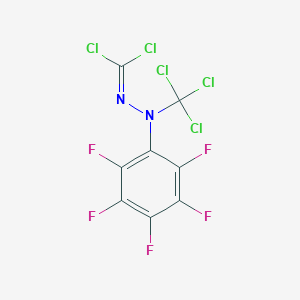

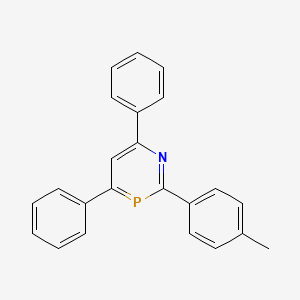

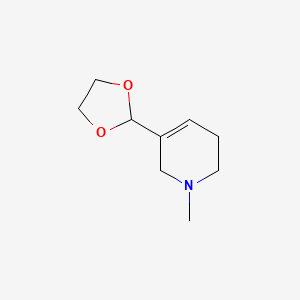
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
